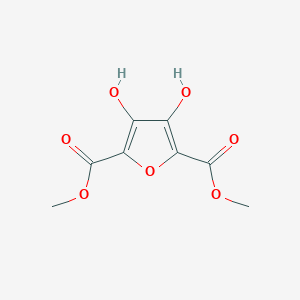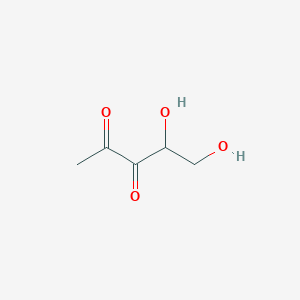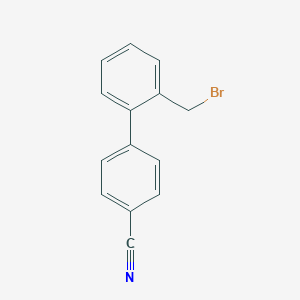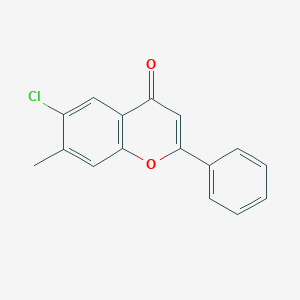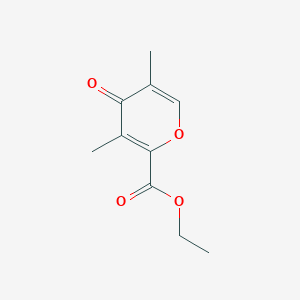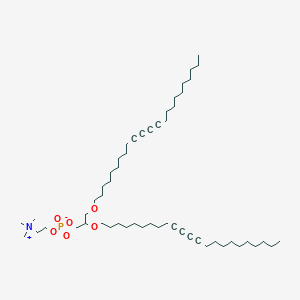
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as TDP, is a phospholipid that has gained significant attention in the scientific community due to its unique properties. TDP is synthesized through a complex chemical process that involves multiple steps.
Mécanisme D'action
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a unique structure that allows it to interact with cell membranes. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to increase the fluidity of the cell membrane, which can lead to increased membrane permeability and improved drug delivery.
Effets Biochimiques Et Physiologiques
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a number of biochemical and physiological effects. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a positive effect on cholesterol metabolism, which can help to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a number of advantages for use in lab experiments. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is stable and can be easily synthesized in large quantities. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a high affinity for cell membranes, making it an ideal candidate for drug delivery systems. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments.
However, there are also limitations to the use of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is relatively expensive to synthesize, which can limit its use in some experiments. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. One area of research is the development of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate-based drug delivery systems for the treatment of various diseases. Another area of research is the development of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate-based antimicrobial coatings for medical devices. Additionally, further research is needed to better understand the long-term effects of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in various scientific research areas.
Conclusion:
In conclusion, 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid that has gained significant attention in the scientific community due to its unique properties. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific research areas, including drug delivery systems and antimicrobial coatings for medical devices. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a unique structure that allows it to interact with cell membranes, and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments, further research is needed to better understand its potential applications and long-term effects.
Méthodes De Synthèse
The synthesis of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex process that involves multiple steps. The first step involves the reaction of tricosa-10,12-diyne-1-ol with propargyl bromide to form tricosa-10,12-diyn-1-yl propargyl ether. The second step involves the reaction of tricosa-10,12-diyn-1-yl propargyl ether with 2-bromoethyl trimethylammonium bromide to form 2-(trimethylazaniumyl)ethyl tricosa-10,12-diyn-1-yl ether. The final step involves the reaction of 2-(trimethylazaniumyl)ethyl tricosa-10,12-diyn-1-yl ether with phosphoric acid to form 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate.
Applications De Recherche Scientifique
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific research areas. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been found to have antimicrobial properties and has been used in the development of antimicrobial coatings for medical devices. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been studied for its potential use in drug delivery systems. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a high affinity for cell membranes, making it an ideal candidate for drug delivery systems.
Propriétés
Numéro CAS |
143023-12-5 |
|---|---|
Nom du produit |
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C54H96NO6P |
Poids moléculaire |
886.3 g/mol |
Nom IUPAC |
2,3-bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C54H96NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-49-58-52-54(53-61-62(56,57)60-51-48-55(3,4)5)59-50-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-23,32-53H2,1-5H3 |
Clé InChI |
AFXWCJBJZJSOEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
Synonymes |
1,2-bis(10,12-tricosadiynyl)glycero-3-phosphocholine 1,2-BTGPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



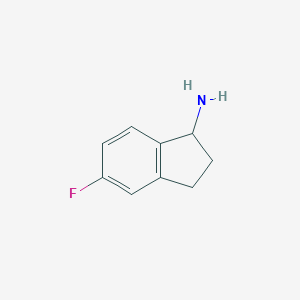
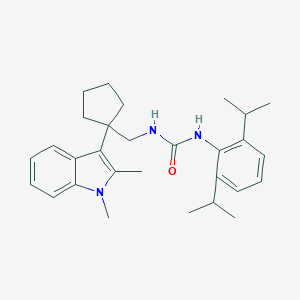
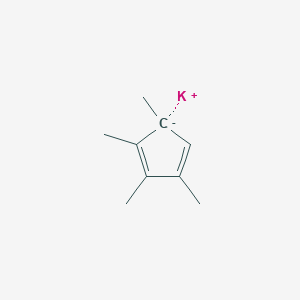
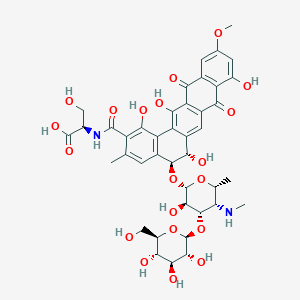
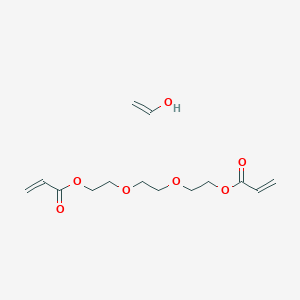
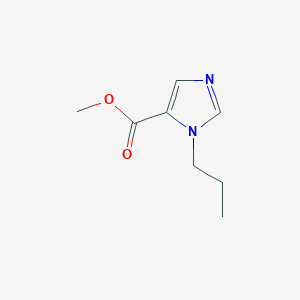
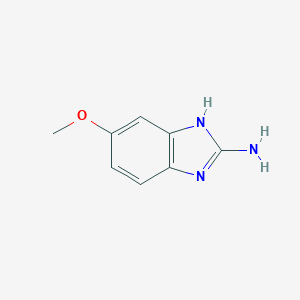
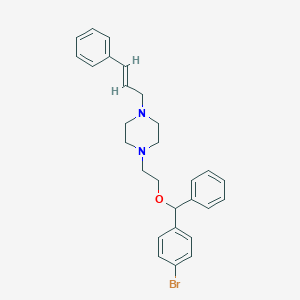
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
